Cas no 143692-48-2 (GYKI 53655 hydrochloride)

GYKI 53655 hydrochloride 化学的及び物理的性質
名前と識別子
-
- 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide,5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1)
- GYKI 53655 hydrochloride
- 1-(4-AMinophenyl)-3-MethylcarbaMyl-4-Methyl-3,4-dihydro-7,8-Methylenedioxy-5H-2,3-benzodiazepinehydrochloride
- GYKI53655 hydrochloride
- GYKI53655 HCl
- 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine-7-carboxamide, 8,9-dihydro-5-(4-aminophenyl)-N,8-dimethyl-, monohydrochloride
- C19H20N4O3.HCl
- Q27271407
- 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
- 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methyle
- LY-300168 MONOHYDROCHLORIDE
- 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
- 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydr
- 8,9-DIHYDRO-5-(4-AMINOPHENYL)-N,8-DIMETHYL-7H-1,3-DIOXOLO(4,5-H)(2,3)BENZODIAZEPINE- 7-CARBOXAMIDE HCL
- JI4631600
- Toxic solid, organic, n.o.s. (Buspirone hydrochloride)
- Toxic solid, organic, n.o.s. (GYKI 53655 hydrochloride)
- 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1)
- DTXSID10931992
- 143692-48-2
- HY-103228
- J-007858
- LY-300168 MONOHYDROCHLORIDE, (+/-)-
- 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
- LY300168 (hydrochloride)
- LY 300168
- UNII-91HGG22IDM
- AKOS024457164
- 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-ben zodiazepine hydrochloride
- MS-26456
- 7H-1,3-DIOXOLO(4,5-H)(2,3)BENZODIAZEPINE-7-CARBOXAMIDE, 5-(4-AMINOPHENYL)-8,9-DIHYDRO-N,8-DIMETHYL-, HYDROCHLORIDE (1:1)
- HB0312
- CS-0025621
- GYKI 53655 (hydrochloride)
- 91HGG22IDM
- G13093
- 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine
- DA-53798
- SCHEMBL25271920
-
- インチ: 1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H
- InChIKey: ASLCSBBDVWPSQT-UHFFFAOYSA-N
- SMILES: Cl[H].O1COC2=C1C=C1C(=C2)C(C2C=CC(=CC=2)N([H])[H])=NN(C(N([H])C)=O)C(C)C1
計算された属性
- 精确分子量: 388.1302182g/mol
- 同位素质量: 388.1302182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 1
- 複雑さ: 561
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.2
じっけんとくせい
- Solubility: H2O: >10mg/mL
GYKI 53655 hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0025621-5mg |
GYKI 53655 (hydrochloride) |
143692-48-2 | 98.15% | 5mg |
$120.0 | 2022-04-27 | |
ChemScence | CS-0025621-100mg |
GYKI 53655 (hydrochloride) |
143692-48-2 | 98.15% | 100mg |
$1200.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15456-10 mg |
GYKI53655 hydrochloride |
143692-48-2 | 10mg |
¥1480.00 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1248960-10mg |
1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydrochloride |
143692-48-2 | 98% | 10mg |
$370 | 2024-06-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13926-50mg |
GYKI 53655 hydrochloride |
143692-48-2 | 98% | 50mg |
¥6656.00 | 2023-09-09 | |
TRC | G932055-50mg |
GYKI 53655 Hydrochloride |
143692-48-2 | 50mg |
$ 895.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1248960-50mg |
1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydrochloride |
143692-48-2 | 98% | 50mg |
$1200 | 2024-06-06 | |
MedChemExpress | HY-103228-100mg |
GYKI 53655 hydrochloride |
143692-48-2 | 98.15% | 100mg |
¥12000 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361203-10 mg |
GYKI 53655 hydrochloride, |
143692-48-2 | 10mg |
¥1,655.00 | 2023-07-10 | ||
MedChemExpress | HY-103228-5mg |
GYKI 53655 hydrochloride |
143692-48-2 | 98.15% | 5mg |
¥1200 | 2024-04-20 |
GYKI 53655 hydrochloride 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
9. Back matter
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
GYKI 53655 hydrochlorideに関する追加情報
GYKI 53655 Hydrochloride: A Comprehensive Overview
GYKI 53655 Hydrochloride, also known by its CAS number 143692-48-2, is a compound of significant interest in the fields of pharmacology and neuroscience. This compound has been extensively studied for its unique properties and potential applications in drug development. The name GYKI 53655 Hydrochloride itself suggests its origin, with "GYKI" often denoting compounds developed by Gedeon Richter, a prominent pharmaceutical company. The "Hydrochloride" suffix indicates that the compound exists in its hydrochloric acid salt form, which is a common practice in pharmaceutical chemistry to enhance solubility and stability.
Recent advancements in research have shed light on the mechanisms of action of GYKI 53655 Hydrochloride. Studies suggest that this compound acts as a selective agonist at certain receptor sites, particularly those involved in neurotransmitter regulation. Its ability to modulate these receptors makes it a promising candidate for treating various neurological disorders, including epilepsy, anxiety, and sleep disorders. The compound's specificity is a key factor in its potential therapeutic applications, as it minimizes off-target effects that are often associated with broad-spectrum drugs.
The chemical structure of 143692-48-2 plays a crucial role in its pharmacokinetic properties. The molecule contains a benzodiazepine-like framework, which is known for its ability to interact with GABA receptors. However, unlike traditional benzodiazepines, GYKI 53655 Hydrochloride exhibits a more selective profile, targeting specific subtypes of GABA receptors. This selectivity not only enhances its efficacy but also reduces the risk of dependence and tolerance, which are common issues with benzodiazepine-based medications.
One of the most exciting developments involving GYKI 53655 Hydrochloride is its potential use in precision medicine. Researchers are exploring how this compound can be tailored to individual patient needs based on genetic and biomarker data. For instance, studies have shown that certain populations may respond more favorably to GYKI 53655 Hydrochloride due to variations in their GABA receptor expression levels. This personalized approach could revolutionize the treatment of neurological conditions by ensuring that patients receive the most effective therapy with minimal side effects.
In addition to its therapeutic potential, GYKI 53655 Hydrochloride has also been utilized as a research tool in neurobiology. Its ability to selectively modulate GABA receptors makes it an invaluable compound for studying the underlying mechanisms of neurological diseases. By using 143692-48-2, researchers can gain insights into how these receptors contribute to brain function and dysfunction, paving the way for the development of novel therapeutic strategies.
From a manufacturing standpoint, the synthesis of GYKI 53655 Hydrochloride involves a series of complex chemical reactions designed to achieve high purity and consistency. The process typically begins with the preparation of intermediate compounds, followed by careful purification steps to isolate the final product. Quality control measures are stringent to ensure that the resulting compound meets pharmacopeial standards, making it suitable for both research and clinical use.
The future outlook for GYKI 53655 Hydrochloride is promising, with ongoing clinical trials exploring its efficacy in treating a range of conditions. One area of particular interest is its potential role in managing sleep disorders, where traditional treatments often fall short due to issues like tolerance and rebound insomnia. Early results from these trials suggest that 143692-48-2 may offer a safer and more effective alternative for patients struggling with sleep disturbances.
In conclusion, GYKI 53655 Hydrochloride (CAS No: 143692-48-2) represents a significant advancement in pharmaceutical science. Its unique chemical properties, selective receptor activity, and potential for personalized medicine make it a compound of great interest to researchers and clinicians alike. As ongoing studies continue to uncover new applications and mechanisms of action, 143692-48-2 stands poised to make a meaningful impact on the treatment of neurological disorders worldwide.
143692-48-2 (GYKI 53655 hydrochloride) Related Products
- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)
- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)
- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)
- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)
- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)
- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)
- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)
